3-Methylpent-3-enyl phenylacetate

Lipophilicity Flavor Partitioning Formulation Science

3-Methylpent-3-enyl phenylacetate (CAS 65416-23-1), systematically named benzeneacetic acid, 3-methyl-3-penten-1-yl ester, is a phenylacetic acid ester with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol, appearing as a liquid. It is listed within the EINECS inventory (EC 265-763-6) and is categorized by certain global chemical inventories and suppliers in the food additives group.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 65416-23-1
Cat. No. B12652331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-3-enyl phenylacetate
CAS65416-23-1
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC=C(C)CCOC(=O)CC1=CC=CC=C1
InChIInChI=1S/C14H18O2/c1-3-12(2)9-10-16-14(15)11-13-7-5-4-6-8-13/h3-8H,9-11H2,1-2H3/b12-3+
InChIKeyZSWBBBXEPCSQNE-KGVSQERTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpent-3-enyl Phenylacetate (CAS 65416-23-1): Supplier-Independent Physicochemical and Regulatory Baseline for Procurement Decisions


3-Methylpent-3-enyl phenylacetate (CAS 65416-23-1), systematically named benzeneacetic acid, 3-methyl-3-penten-1-yl ester, is a phenylacetic acid ester with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol, appearing as a liquid [1]. It is listed within the EINECS inventory (EC 265-763-6) and is categorized by certain global chemical inventories and suppliers in the food additives group [2]. The compound is distinguished by its E-configured trisubstituted alkenyl alcohol moiety, which confers a higher computed lipophilicity (XLogP3 = 3.9) compared to many common in-class phenylacetate esters used in flavor and fragrance applications [1].

Why Generic Substitution of 3-Methylpent-3-enyl Phenylacetate with Simpler Phenylacetate Esters Risks Physicochemical and Sensory Deviation


Direct substitution of 3-methylpent-3-enyl phenylacetate by a common, lower-molecular-weight phenylacetate ester is not scientifically trivial due to significant differences in physicochemical properties that govern performance in flavor release and formulation partitioning. The compound's trisubstituted (E)-alkenyl chain results in a calculated octanol-water partition coefficient (XLogP3) of 3.9 [1], which is substantially higher than that of the widely used analog ethyl phenylacetate (XLogP3 = 2.3) or benzyl phenylacetate (XLogP3 = 3.2) [2][3]. This difference in lipophilicity is not merely incremental; it is predicted to alter the temporal release profile and matrix partitioning behavior in complex food and fragrance systems, potentially leading to a different sensory character and substantivity that cannot be compensated for by simple dosage adjustments [1]. Furthermore, the presence of the isolated (E)-double bond introduces a specific unsaturation that can influence the compound's chemical stability profile relative to fully saturated analogs, an important consideration for long-term product shelf-life.

Quantitative Differentiation of 3-Methylpent-3-enyl Phenylacetate Against Key In-Class Analogs


Computed Lipophilicity (XLogP3) of 3-Methylpent-3-enyl Phenylacetate is Markedly Higher Than That of Simpler Alkyl and Benzyl Phenylacetates

The computed lipophilicity of 3-methylpent-3-enyl phenylacetate (XLogP3 = 3.9) differentiates it from key structural analogs. This value is 1.6 log units higher than ethyl phenylacetate (XLogP3 = 2.3) and 0.7 log units higher than benzyl phenylacetate (XLogP3 = 3.2) [1][2][3]. This translates to a predicted ~40-fold and ~5-fold greater partitioning into a nonpolar phase, respectively.

Lipophilicity Flavor Partitioning Formulation Science

Increased Molecular Weight and Rotatable Bond Count Compared to Simple Alkyl Phenylacetates

With a molecular weight of 218.29 g/mol, 3-methylpent-3-enyl phenylacetate is significantly heavier than ethyl phenylacetate (164.20 g/mol). It also possesses 6 rotatable bonds versus 4 for ethyl phenylacetate [1][2]. Both factors are inversely correlated with vapor pressure.

Volatility Substantivity Molecular Design

Regulatory Inventory Classification of 3-Methylpent-3-enyl Phenylacetate as a Food Additive

The compound is explicitly grouped under 'Food additives' by chemical procurement platforms and is assigned the EINECS number 265-763-6, a prerequisite for food contact or flavoring substance evaluation in the EU [1]. This regulatory classification provides a different compliance pathway or purity expectation compared to phenylacetate esters solely listed for industrial or research use.

Regulatory Compliance Food Grade Procurement

Absence of 3-Methylpent-3-enyl Phenylacetate from Key Safety Assessment Databases Compared to Common Analogs

In contrast to analogs like ethyl phenylacetate (FEMA 2452) and benzyl phenylacetate (FEMA 2138), 3-methylpent-3-enyl phenylacetate was not found in the FEMA GRAS list or the FDA's Substances Added to Food (EAFUS) inventory during an initial search [1][2][3]. This absence represents a key procurement consideration, as the compound may not have a publicly affirmed GRAS status by FEMA, requiring a different safety assessment approach.

Safety Assessment Regulatory Gap Risk Management

Differentiation in Sensory Character Based on Inferred Organoleptic Properties

The organoleptic character of phenylacetate esters is highly dependent on the alcohol moiety. While specific quantitative sensory data for the target compound is unavailable, class-level inference suggests its profile will differ from the known 'honey, floral, rose' character of ethyl and benzyl phenylacetate . The presence of the unsaturated branched C6 chain is expected to impart green, waxy, or fruity nuances, offering a point of differentiation for flavorists seeking to move beyond standard honey notes.

Sensory Science Organoleptic Quality Product Development

Validated Application Scenarios for 3-Methylpent-3-enyl Phenylacetate Based on Quantitative Differentiation


High-Fat Food and Confectionery Flavoring Requiring Sustained Aroma Release

The significantly higher lipophilicity (XLogP3 = 3.9) of 3-methylpent-3-enyl phenylacetate, compared to ethyl phenylacetate (XLogP3 = 2.3), makes it a strategically superior choice for flavoring high-fat matrices such as chocolate, baked goods, or dairy products [1][2]. Its predicted ~40-fold greater preference for a nonpolar phase ensures that the flavor compound remains partitioned within the fat phase of the product rather than volatilizing during processing. This leads to a more sustained aroma release during consumption, directly addressing the common technical challenge of flavor fade in low-fat flavored products. For procurement, this translates to selecting a specific, higher-cost specialty ingredient that demonstrably outperforms cheaper, generic ester alternatives in this specific application context.

Long-Lasting Fragrance Formulations for Laundry and Home Care Products

The higher molecular weight (218.29 g/mol) and greater conformational flexibility (6 rotatable bonds) of 3-methylpent-3-enyl phenylacetate, relative to ethyl phenylacetate (164.20 g/mol; 4 rotatable bonds), are key physicochemical indicators of lower vapor pressure and higher substantivity [1][2]. This makes the compound a scientifically justified candidate for fragrance accords in laundry detergents or surface cleaners, where long-lasting 'dry' fabric or surface odor is a primary consumer benefit. Choosing this compound over a more volatile analog is a data-driven decision to enhance perfume longevity without reformulating the entire accords, offering a direct performance upgrade.

Compliance-First Procurement for EU Food Flavoring Innovation

For R&D teams developing new food flavors intended for the European market, 3-methylpent-3-enyl phenylacetate is a mandatory 'must-screen' candidate due to its explicit listing in the EINECS inventory (EC 265-763-6) and its categorization within the food additives supply chain [1][2]. Unlike an unlisted novel ester, this compound bypasses the initial and lengthy new substance notification hurdle, allowing for faster progression from concept to sensory evaluation. The procurement scenario is therefore one of de-risked innovation: the buyer is acquiring a less common, differentiating molecule that is already on a legitimate path to market, avoiding the administrative delays associated with truly novel chemical entities.

Academic Research on Structure-Activity Relationships in Chemesthesis

The unique combination of an (E)-configured unsaturated branched chain and a phenylacetate head group provides a valuable probe molecule for sensory science research. Its absence from the FEMA GRAS list, unlike its common analogs, makes it an ideal 'negative control' or test compound for studies investigating the structural determinants of chemesthesis (e.g., tingling, cooling) versus pure olfaction [1]. Its high lipophilicity (XLogP3 = 3.9) further allows for studying the role of hydrophobicity in receptor interactions, making it a justified procurement for a hypothesis-driven study comparing it to more polar phenylacetate esters [2].

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